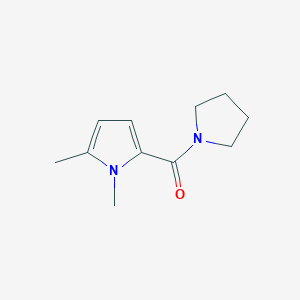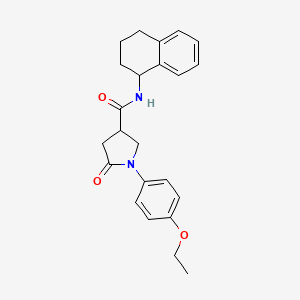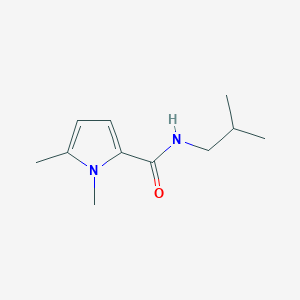
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone, also known as DPM, is a chemical compound that has been extensively studied for its potential use in scientific research. DPM is a synthetic compound that was first synthesized in the 1970s and has since been used in various research applications.
Mechanism of Action
The mechanism of action of (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act as a weak inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects, including the ability to induce liver damage and alter the expression of certain genes. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone in lab experiments is its relatively low cost and ease of synthesis. However, its weak inhibitory activity and potential for liver damage may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone, including further studies on its mechanism of action and potential use as a drug candidate. Additionally, (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone could be used as a model compound for the study of drug metabolism and toxicity. Further research is also needed to determine the safety and efficacy of (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone in humans.
Synthesis Methods
The synthesis of (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1,5-dimethylpyrrole with pyrrolidine and then subsequent reaction with methyl chloroformate. The resulting compound is purified and can be used in various research applications.
Scientific Research Applications
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in metal coordination chemistry, and as a model compound for the study of drug metabolism.
properties
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-5-6-10(12(9)2)11(14)13-7-3-4-8-13/h5-6H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVCROIYKJJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)



![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

